Cas no 5589-61-7 (2-(Butylamino)benzonitrile)

2-(Butylamino)benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a butylamino group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and nucleophilic amine functionality enable participation in various coupling and condensation reactions, facilitating the construction of complex heterocycles. The compound's moderate lipophilicity enhances solubility in organic solvents, streamlining purification and downstream processing. Its stability under standard conditions ensures reliable handling and storage. Researchers value 2-(butylamino)benzonitrile for its utility in developing bioactive molecules, particularly in the synthesis of amine-based ligands and functionalized aromatic systems.
2-(Butylamino)benzonitrile structure
2-(Butylamino)benzonitrile structure
Product Name:2-(Butylamino)benzonitrile
CAS No:5589-61-7
MF:C11H14N2
MW:174.242262363434
MDL:MFCD11144682
CID:1039264
PubChem ID:23293014
Update Time:2025-05-25

2-(Butylamino)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Butylamino)benzonitrile
    • 2-Butylamino-benzonitril
    • 2-Butylaminobenzonitrile
    • N-n-Butylanthranilonitril
    • VJOGMKBPRFJBQC-UHFFFAOYSA-N
    • AKOS000241156
    • N-n-butylanthranilonitrile
    • A870072
    • BS-28830
    • DTXSID80632626
    • 5589-61-7
    • MFCD11144682
    • CS-0209847
    • SCHEMBL3568604
    • MDL: MFCD11144682
    • Inchi: 1S/C11H14N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,13H,2-3,8H2,1H3
    • InChI Key: VJOGMKBPRFJBQC-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1C#N)CCCC

Computed Properties

  • Exact Mass: 174.11600
  • Monoisotopic Mass: 174.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • PSA: 35.82000
  • LogP: 2.84328

2-(Butylamino)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(Butylamino)benzonitrile Production Method

2-(Butylamino)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:5589-61-7)2-(Butylamino)benzonitrile
Order Number:A870072
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:21
Price ($):461.0
Email:sales@amadischem.com

Additional information on 2-(Butylamino)benzonitrile

Comprehensive Guide to 2-(Butylamino)benzonitrile (CAS No. 5589-61-7): Properties, Applications, and Industry Insights

2-(Butylamino)benzonitrile (CAS No. 5589-61-7) is a specialized organic compound with a molecular formula of C11H14N2. This nitrile-containing derivative is widely recognized for its role in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique structure, featuring a butylamino side chain attached to a benzonitrile core, makes it a versatile building block in modern chemistry.

In recent years, the demand for high-purity 2-(Butylamino)benzonitrile has surged due to its applications in drug discovery and crop protection formulations. Researchers frequently search for "CAS 5589-61-7 solubility," "2-(Butylamino)benzonitrile synthesis method," or "benzonitrile derivatives uses," reflecting growing interest in its physicochemical properties and synthetic pathways. The compound's moderate polarity (logP ~2.8) and thermal stability (decomposition >200°C) make it suitable for diverse reaction conditions.

From an industrial perspective, 5589-61-7 has gained attention in green chemistry initiatives. Manufacturers are optimizing catalyst-free aminobenzonitrile production to reduce environmental impact, addressing the trending search query "sustainable nitrile compound synthesis." Analytical techniques like HPLC purity testing (typically >98%) and GC-MS characterization ensure quality control for this yellowish crystalline powder, which exhibits UV absorption at 270-290 nm.

The compound's structure-activity relationship (SAR) has been explored in medicinal chemistry, particularly for kinase inhibitor scaffolds. Patent databases reveal its utility in designing selective enzyme modulators, correlating with frequent searches for "2-(Butylamino)benzonitrile biological activity." Its hydrogen bonding capacity (donor: 1, acceptor: 2) and moderate molecular weight (174.24 g/mol) comply with Lipinski's rule for drug-like molecules.

In material science, butylamino-substituted benzonitriles contribute to liquid crystal formulations and organic semiconductors. This aligns with industry searches for "nitrile-based electronic materials" and "5589-61-7 thermal properties." The compound's melting point (68-72°C) and viscosity in molten state enable precise processing in advanced polymer composites.

Safety profiles of 2-(Butylamino)benzonitrile are frequently queried ("CAS 5589-61-7 SDS"). While not classified as hazardous under standard regulations, proper laboratory handling protocols should be followed. The compound shows low aquatic toxicity (EC50 >100 mg/L) but requires ventilated storage due to potential dust formation. These characteristics make it preferable over more volatile aromatic nitriles in industrial settings.

Emerging research explores microwave-assisted synthesis of 5589-61-7, responding to the popular search "fast benzonitrile derivative preparation." This method reduces reaction times from hours to minutes while maintaining high yield (>85%). Such innovations position 2-(Butylamino)benzonitrile as a model compound for studying N-alkylation kinetics and cyano group reactivity.

Global market trends indicate rising procurement of pharma-grade 2-(Butylamino)benzonitrile, especially from GMP-certified suppliers. Quality specifications often require heavy metal content <10 ppm and residual solvent levels meeting ICH guidelines. These parameters directly address purchaser concerns like "CAS 5589-61-7 supplier purity" and "bulk benzonitrile pricing."

Future applications may leverage the compound's fluorescence properties for bioimaging probes or sensor development – topics generating increasing academic interest. With proper structural modification, 5589-61-7 derivatives could contribute to next-generation OLED materials or biodegradable agrochemicals, aligning with sustainability goals dominating chemical industry discourse.

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Amadis Chemical Company Limited
(CAS:5589-61-7)2-(Butylamino)benzonitrile
A870072
Purity:99%
Quantity:25g
Price ($):461.0
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